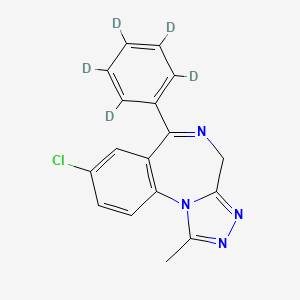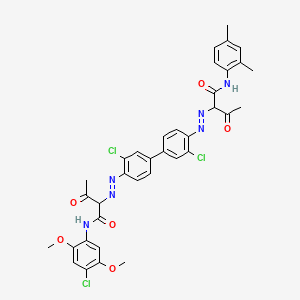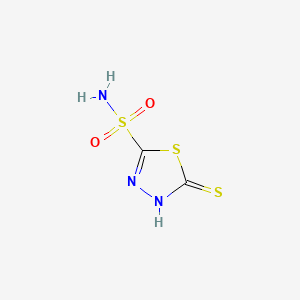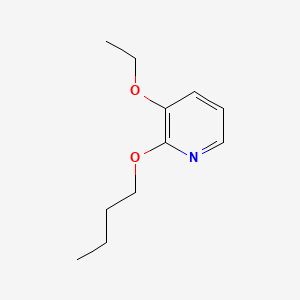
阿普唑仑-d5
概述
描述
Synthesis Analysis
Alprazolam-d5 is synthesized under mild conditions from 2-amino-5-chloro benzophenone . The synthetic steps are carried out under solvent-free conditions, and the products are obtained in high yield and purity .Molecular Structure Analysis
The linear formula of Alprazolam-d5 is C17H8D5N4Cl . It is a benzodiazepine with a triazole ring attached to its structure .Physical And Chemical Properties Analysis
Alprazolam-d5 has a molecular weight of 313.80 . It is used as an analytical standard for drug analysis .科学研究应用
使用和滥用: 阿普唑仑是一种广泛处方的苯二氮卓类药物,用于治疗广泛性焦虑症和惊恐症。它以其潜在的滥用责任和戒断综合征而闻名。本文强调由于这些风险需要更好的处方实践 (Ait-Daoud 等,2017)。
药代动力学: 阿普唑仑主要通过肝微粒体氧化代谢,α-羟基和 4-羟基-阿普唑仑是其初始代谢物。一项研究详细介绍了阿普唑仑的药代动力学,包括吸收、分布、代谢和排泄,全面了解了该药物在体内的行为 (Greenblatt 和 Wright,1993)。
对认知和精神运动表现的影响: 一项针对健康男性志愿者的研究表明,长期服用阿普唑仑会影响记忆力,虽然注意力和精神运动表现不受影响 (Chowdhury 等,2016)。
定量方法: 一篇研究论文提出了一种利用 RP-HPLC 同时测定人血浆中去文拉法辛和阿普唑仑的方法,这对于药代动力学研究至关重要 (Rao 等,2020)。
对骨量的影响: 已经研究了阿普唑仑补充剂对进行剧烈运动的大鼠骨量的影响。研究表明,阿普唑仑可能在某些条件下有助于保持骨量 (Rico 等,1999)。
法医鉴定: 在药物致犯罪案件中,使用 LC-MS/MS 在毛发样本中检测到了阿普唑仑,突出了其法医意义 (Kintz 等,2005)。
转移到乳汁中: 研究了哺乳期妇女中阿普唑仑的药代动力学,以评估其转移到乳汁中的情况。这项研究对于了解阿普唑仑在哺乳期母亲中使用的影响至关重要 (Oo 等,1995)。
谷氨酸能神经传递: 一项对大鼠进行长期阿普唑仑治疗的研究强调了谷氨酸能神经传递的变化,提供了对长期使用后神经适应机制的见解 (Zaric Kontic 等,2023)。
遗传毒性潜力: 使用洋葱根尖测试评估了阿普唑仑的遗传毒性潜力,表明需要进一步研究其 DNA 损害作用 (Nefic 等,2013)。
儿童和青少年临床试验: 一项临床试验评估了阿普唑仑对患有过度焦虑和回避性障碍的儿童和青少年的影响,显示与安慰剂没有显着差异 (Simeon 等,1992)。
作用机制
Target of Action
Alprazolam-d5, like its parent compound Alprazolam, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Alprazolam-d5 acts as a positive allosteric modulator of the GABA type A receptors . This means it enhances the receptor’s response to GABA, the major inhibitory neurotransmitter in the brain . By increasing the inhibitory action of GABA, Alprazolam-d5 helps to reduce neuronal excitability and induce a calming effect .
Biochemical Pathways
The primary biochemical pathway affected by Alprazolam-d5 is the GABAergic system . By enhancing the action of GABA at the GABA type A receptors, Alprazolam-d5 increases the influx of chloride ions into the neuron . This hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability .
Pharmacokinetics
Alprazolam-d5, like Alprazolam, is well absorbed following oral administration, with a bioavailability of approximately 80-90% . It is metabolized in the liver, primarily by the enzyme cytochrome P450 3A4 (CYP3A4) , to form α-hydroxyalprazolam and 4-hydroxyalprazolam . These metabolites are less active than Alprazolam-d5 . The drug’s pharmacokinetics may be influenced by factors such as age, sex, body weight, and concurrent treatment with CYP3A inhibitors .
Result of Action
The molecular and cellular effects of Alprazolam-d5’s action primarily involve the reduction of neuronal excitability in the brain . This results in a range of physiological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects . These effects make Alprazolam-d5 useful in the treatment of conditions such as anxiety disorders and panic disorders .
Action Environment
The action, efficacy, and stability of Alprazolam-d5 can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of Alprazolam-d5, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as the patient’s age, sex, and body weight can influence the drug’s pharmacokinetics .
安全和危害
Alprazolam-d5 is classified as Acute Tox. 4 Oral . Misuse of Alprazolam can cause addiction, overdose, or death . It can slow or stop your breathing, and fatal side effects can occur if you take this medicine with alcohol, opioid medicine, or other drugs that cause drowsiness or slow your breathing .
属性
IUPAC Name |
8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFGVBLTWBCJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670071 | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125229-61-0 | |
| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 8-chloro-1-methyl-6-(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125229-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1-methyl-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125229-61-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details









Q & A
Q1: What is the role of Alprazolam-d5 in the analysis of 4'-chloro deschloroalprazolam?
A1: Alprazolam-d5 serves as an internal standard in analytical methods used to identify and quantify benzodiazepines, including alprazolam and its isomers like 4'-chloro deschloroalprazolam []. Since 4'-chloro deschloroalprazolam and alprazolam are isomers with similar properties, they can be difficult to differentiate using standard chromatographic techniques. The research highlighted the use of alprazolam-d5's retention time as a benchmark []. If a suspected alprazolam peak elutes before the alprazolam-d5 peak, it suggests the presence of 4'-chloro deschloroalprazolam, even if other identification criteria are met []. This is crucial for accurate analysis, especially in forensic toxicology and drug analysis.
Q2: Can you elaborate on the limitations of using alprazolam-d5 in differentiating alprazolam from 4'-chloro deschloroalprazolam?
A2: While alprazolam-d5 aids in differentiating the isomers, it's important to note that the study cited limitations. The researchers acknowledged that their current method could not fully chromatographically resolve the two isomers []. This emphasizes the need for more advanced analytical techniques capable of providing clear separation and identification, especially considering the serious implications of misidentification in forensic and clinical contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B570962.png)



![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)


![Methyl-3-[2-(4-nitrobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B570980.png)